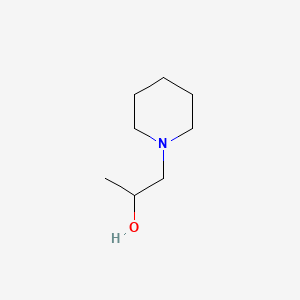

1-(Piperidin-1-yl)propan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCASFSAKVJTSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309013 | |

| Record name | α-Methyl-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-90-7 | |

| Record name | α-Methyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 934-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpiperidine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Piperidin 1 Yl Propan 2 Ol and Its Analogs

Chemo-Enzymatic Synthesis Approachesresearchgate.netacs.orgrug.nl

Chemo-enzymatic synthesis leverages the high selectivity of enzymes, particularly lipases, to achieve transformations that are challenging with conventional chemistry, such as the resolution of racemic mixtures. nih.govnih.gov This approach is especially valuable for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.gov

Lipase-Catalyzed Transesterification for Enantiopure Intermediatesresearchgate.netrug.nl

The kinetic resolution of racemic alcohols via lipase-catalyzed transesterification is a widely used method for obtaining enantiopure drugs and their intermediates. acs.orgnih.gov Lipases, a versatile class of biocatalysts, exhibit high chemo-, regio-, and stereoselectivity. nih.govnih.gov This process involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the two.

In the synthesis of an intermediate for (R)-arimoclomol, racemic (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol was resolved using lipases with vinyl acetate (B1210297) as the acyl donor. researchgate.net The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-enantiomer as an unreacted alcohol. researchgate.net This enzymatic transesterification allows for the separation of (S)-1-chloro-3-(piperidin-1-yl)propan-2-yl acetate and (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol by flash chromatography. researchgate.net The high enantioselectivity of lipases in organic solvents makes this a practical method for preparing optically active intermediates. rug.nlnih.gov

Optimization of Reaction Conditions: Temperature, Solvents, and Catalystsresearchgate.net

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on various parameters. A study on the resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol optimized several factors using Pseudomonas aeruginosa MTCC 5113 lipases (PAL). researchgate.net These factors included temperature, reaction time, enzyme and substrate concentrations, and the reaction medium. researchgate.net

It was determined that optimal results—a conversion of 50.02% with high enantiomeric excess for both the product (eeP = 98.91%) and the remaining substrate (eeS = 99%)—were achieved in 18 hours under specific conditions. researchgate.net The use of a mixed solvent system, combining an organic solvent like toluene (B28343) with an ionic liquid such as 1-butyl-3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([BMIM][BF4]), was found to be particularly effective. researchgate.net Ionic liquids can enhance the stability and enantioselectivity of lipases in organic solvents. researchgate.net

Table 1: Optimized Conditions for PAL-Catalyzed Transesterification researchgate.net

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 30 mM |

| Enzyme Concentration | 30 mg/mL |

| Solvent System | Toluene:[BMIM][BF4] (70:30 ratio) |

| Acyl Donor | Vinyl Acetate |

| Temperature | 30 °C |

Nucleophilic Substitution Reactions in Synthesisresearchgate.netnih.gov

Nucleophilic substitution is a fundamental class of reactions in organic chemistry and a common strategy for synthesizing piperidine (B6355638) derivatives. nih.govchemguide.co.uk This method typically involves an electron-rich nucleophile, such as piperidine, attacking an electron-deficient carbon atom, displacing a leaving group like a halogen. lumenlearning.comnih.gov

Reaction of Piperidine with Halogenated Propan-2-ol Derivativesresearchgate.netnih.gov

The synthesis of 1-(piperidin-1-yl)propan-2-ol and its analogs can be achieved by reacting piperidine with a suitable halogenated propan-2-ol or a related precursor. researchgate.net For instance, the synthesis of 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol involves stirring piperidine with 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one in water. nih.gov In this SN2-type reaction, the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the carbon atom bearing the chlorine, thus displacing the chloride ion and forming a new carbon-nitrogen bond. chemguide.co.uklumenlearning.com

Another related approach involves the ring-opening of epoxides. For example, substituted aromatic alcohols can react with epibromohydrin, followed by a second step where a piperazine (B1678402) derivative acts as a nucleophile. nih.gov In a similar fashion, piperidine can be used as the nucleophile to open an epoxide ring, such as propylene (B89431) oxide or a substituted analog, to form the corresponding this compound derivative. This reaction is typically carried out in a protic solvent like ethanol (B145695) or water.

Catalysis in Nucleophilic Substitutionresearchgate.netnih.govresearchgate.net

Catalysis can be employed to enhance the rate and efficiency of nucleophilic substitution reactions. In some cases, piperidine itself can act as a catalyst. nih.gov For example, a catalytic amount of piperidine is used in the reaction between substituted aromatic alcohols and epibromohydrin. nih.gov

Base catalysis is also common in reactions involving amine nucleophiles. researchgate.net The presence of a base, such as potassium carbonate (K2CO3), can deprotonate the nucleophile, increasing its nucleophilicity and facilitating the reaction. nih.gov In more advanced applications, transition-metal catalysis offers a powerful alternative to classical SN1 and SN2 processes, enabling reactions that are otherwise challenging and allowing for stereoselective outcomes. walisongo.ac.idnih.govnih.gov Chiral nickel and copper catalysts, for instance, have been used to achieve enantioconvergent substitution reactions with various nucleophiles. nih.govnih.gov

"Click Chemistry" Applications in Synthesischempep.comnih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for modular synthesis. chempep.comnih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link two molecular fragments. chempep.comnih.gov

This methodology can be readily applied to the synthesis of diverse analogs of this compound. The strategy involves creating two building blocks: one containing a terminal alkyne and the other an azide (B81097). For example, a piperidine derivative functionalized with an azide group could be "clicked" onto a propan-2-ol structure bearing a terminal alkyne. Conversely, an alkyne-containing piperidine could be reacted with an azido-propanol derivative. This modular approach allows for the rapid assembly of a library of compounds by varying the structures of the two reacting fragments, which is a powerful tool in pharmaceutical research and drug discovery. eijppr.com

Thiol-Epoxy Reactions for Vicinal Amino Alcohol Formation

The thiol-epoxy reaction, a type of "click chemistry," has gained attention for its efficiency, high selectivity, and mild reaction conditions. preprints.orgpreprints.org This reaction is particularly valuable for creating vicinal amino alcohols that incorporate a thioether linkage. preprints.orgpreprints.org While not a direct synthesis of this compound, this methodology provides a powerful route to complex analogs.

In a relevant example, the reaction between 1-(oxiran-2-ylmethyl)piperidine (B1313976) and various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones was studied as a model for this transformation. preprints.orgmdpi.com This reaction proceeds via the nucleophilic attack of the thiol group on the epoxide ring, leading to the formation of a vicinal amino alcohol containing a triazole ring and a thioether bridge. preprints.orgmdpi.com Such derivatives of 1,2,4-triazoles are of interest due to their recognized bioactivity. preprints.org The thiol-epoxy reaction is a robust method for synthesizing these complex amino alcohol derivatives, showcasing its utility in creating diverse molecular architectures. mdpi.com

| Triazole Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-(4-Bromophenyl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-((5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 89 | 198 |

| 4-Allyl-5-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-((4-allyl-5-(4-iodophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 91 | Not Specified |

| 4-Phenyl-5-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 90 | 245 |

Regioselectivity and Catalytic Effects in Oxirane Ring Opening

The direct synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of an oxirane (epoxide), such as propylene oxide, by piperidine. researchgate.net The regioselectivity of this reaction—whether the nucleophile attacks the more substituted or less substituted carbon of the epoxide—is a critical factor determined by the reaction conditions. researchgate.netyoutube.com

Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism, where the amine nucleophile attacks the sterically less hindered carbon of the epoxide ring. youtube.com For the reaction between piperidine and propylene oxide, this results in the preferential formation of this compound. researchgate.net

Interestingly, in reactions involving substrates like 1-(oxiran-2-ylmethyl)piperidine, the basic nitrogen atom within the reactant molecule itself can exert a catalytic, or anchimeric, effect. mdpi.comsciety.org This internal assistance facilitates a regiospecific ring-opening that follows Krasusky's rule (attack at the least substituted carbon) without the need for an external catalyst. mdpi.comsciety.org

However, in many cases, catalysts are employed to improve reaction rates and yields.

Lewis Acid Catalysts : Catalysts like Yttrium(III) chloride (YCl(_3)) can activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. mdpi.com YCl(_3) has been shown to be effective in catalyzing the ring-opening of various epoxides with amines under solvent-free conditions at room temperature, producing β-amino alcohols in good to excellent yields with high regioselectivity. mdpi.com Other catalysts like Zirconium(IV) chloride and Vanadium(III) chloride also efficiently catalyze the cleavage of epoxides with amines.

Tertiary Amine Catalysts : Simple tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et(_3)N) have been used as highly efficient catalysts for the ring-opening of epoxides with amines and thiols in water, providing good to excellent yields under mild conditions. researchgate.netrsc.org

| Epoxide | Amine | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene Oxide | Aniline | YCl3 (1 mol%) | Solvent-free, rt, 10 min | 94 | mdpi.com |

| Propylene Oxide | Aniline | YCl3 (1 mol%) | Solvent-free, rt, 15 min | 92 | mdpi.com |

| Cyclohexene Oxide | Piperidine | YCl3 (1 mol%) | Solvent-free, rt, 10 min | 96 | mdpi.com |

| Styrene Oxide | Piperidine | DABCO (1 mol%) | H2O, 50°C, 2 h | 93 | rsc.org |

| Propylene Oxide | Piperidine | DABCO (1 mol%) | H2O, 50°C, 3 h | 85 | rsc.org |

Mannich Condensation Reactions

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (such as formaldehyde), a primary or secondary amine (like piperidine), and an enolizable carbonyl compound (a compound with an acidic α-proton). adichemistry.comwikipedia.org The product is a β-amino carbonyl compound known as a "Mannich base." adichemistry.comthermofisher.com

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. adichemistry.comwikipedia.org The enol form of the carbonyl compound then attacks this electrophilic iminium ion to form the final product. adichemistry.com

While the direct product is a β-amino ketone or aldehyde, these Mannich bases are valuable synthetic intermediates. thermofisher.comchemistnotes.com They can be readily reduced to form β-amino alcohols, which are structurally analogous to this compound. thermofisher.comchemistnotes.com For example, the reaction of acetone (B3395972) with formaldehyde (B43269) and dimethylamine (B145610) yields 4-(dimethylamino)butan-2-one, which could then be reduced to the corresponding amino alcohol. adichemistry.com This reaction is significant in pharmaceutical chemistry as many β-amino alcohols exhibit pharmacological activity. chemistnotes.com

Synthetic Strategies for Analogous Structures

The synthesis of analogs of this compound often involves modifying either the piperidine ring or other parts of the molecular scaffold. This allows for the exploration of structure-activity relationships in medicinal chemistry.

A wide array of methods exists for constructing piperidine and piperazine rings, which are prevalent structures in pharmaceuticals. nih.govresearchgate.net

Piperidine Synthesis : Modern synthetic methods for substituted piperidines include intramolecular cyclization reactions, the hydrogenation of pyridine (B92270) precursors, and multicomponent reactions. nih.gov For instance, a common approach involves the reduction of a substituted pyridine ring to the corresponding piperidine. nih.gov

Piperazine Synthesis : Classical methods for preparing piperazine derivatives often involve the condensation of ethylenediamine (B42938) with compounds containing two reactive functional groups. researchgate.net A more contemporary two-step procedure for synthesizing 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives involves first reacting a substituted aryl alcohol with epibromohydrin. nih.gov The resulting epoxide intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield the final product. nih.gov

Introducing various functional groups and substituents onto the core structure is crucial for developing new analogs. nih.gov This can be achieved by using appropriately substituted starting materials. For example, in the synthesis of piperazine derivatives mentioned above, beginning with substituted aryl alcohols allows for the introduction of a wide range of functionalities onto the phenoxy portion of the molecule. nih.gov Similarly, employing substituted epoxides or pre-functionalized piperidine/piperazine rings provides access to a diverse library of final compounds. nih.gov The choice of functional group can significantly alter the electronic, solubility, and steric properties of the molecule, which in turn can influence its biological activity. ashp.org

Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to confirm the identity and purity of the compound.

Purification : Common purification techniques include vacuum distillation for liquid products and column chromatography on a solid support like silica (B1680970) gel for more complex mixtures or solid products. nih.govnih.gov

Characterization : A suite of analytical methods is used to elucidate the structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is employed to confirm the elemental composition and molecular weight of the compound. mdpi.comnih.gov Other techniques like LCMS (Liquid Chromatography-Mass Spectrometry) and GCMS (Gas Chromatography-Mass Spectrometry) are also utilized. synhet.com

Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group in the target amino alcohol.

Other Techniques : For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure. nih.gov Elemental analysis may also be performed to verify the empirical formula.

Chromatography (Flash, Column, HPLC)

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. The choice of method depends on the scale of the synthesis and the purity requirements of the final product.

For the purification of synthesized analogs, flash chromatography is a commonly employed method. In the synthesis of a series of 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol analogs, the crude reaction mixtures were purified using this technique. mdpi.compreprints.org A typical eluent system for these purifications was a mixture of benzene, methanol, and triethylamine in a 50:1:1 ratio. mdpi.compreprints.org This method is effective for separating the desired amino alcohol products from unreacted starting materials and reaction byproducts on a preparative scale.

High-Performance Liquid Chromatography (HPLC) is another critical tool, primarily used for assessing the purity of the final compounds. Chemical suppliers often use HPLC, alongside methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to verify the purity of related isomers such as 2-(piperidin-1-yl)propan-1-ol. synhet.combldpharm.com While specific method parameters such as column type, mobile phase composition, and flow rate are proprietary to the supplier, the use of HPLC underscores its importance in quality control for this class of compounds.

Interactive Table: Chromatographic Methods for this compound Analogs

| Compound Class | Chromatographic Method | Eluent/Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ols | Flash Chromatography | Benzene:Methanol:Triethylamine (50:1:1) | Purification | mdpi.compreprints.org |

| 2-(Piperidin-1-yl)propan-1-ol | HPLC, GC, LC-MS | Not specified | Purity Analysis | synhet.combldpharm.com |

Spectroscopic Characterization (NMR, HRMS, FT-IR, FT-Raman, UV-Vis)

Following purification, comprehensive spectroscopic analysis is performed to elucidate and confirm the chemical structure of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of this characterization. Both ¹H and ¹³C NMR are utilized. For instance, the structure of 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone, a related dione (B5365651) derivative, was confirmed using ¹H and ¹³C NMR spectroscopy. studiamsu.md

Detailed ¹H NMR data has been reported for several thio-triazole analogs of this compound. mdpi.compreprints.org The spectra for these analogs show characteristic signals that confirm the successful synthesis of the desired structure. For example, in the spectrum for 1-((5-(4-bromophenyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol, signals corresponding to the aromatic protons appear in the range of δ 6.91–7.62 ppm. mdpi.compreprints.org A broad singlet around δ 4.73 ppm is attributed to the hydroxyl (-OH) proton, while a multiplet between δ 3.90-4.00 ppm corresponds to the proton on the hydroxyl-bearing carbon (-CHOH). mdpi.compreprints.org The protons of the piperidine ring typically appear as broad multiplets in the δ 1.38-2.44 ppm range. mdpi.compreprints.org

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which serve to confirm the elemental composition of the synthesized molecules. For analogs such as 1-((5-isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol, the experimentally determined mass-to-charge ratio ([M+H]⁺) was found to be 341.2388, which is in close agreement with the calculated value of 341.2375 for the molecular formula C₁₇H₃₃N₄OS⁺. mdpi.com This level of accuracy is crucial for unequivocally verifying the identity of a newly synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. While specific FT-IR data for this compound is not detailed in the surveyed literature, data for the related isomer 3-(piperidin-1-yl)propan-1-ol is available and shows characteristic absorptions for the O-H and C-N bonds. nih.gov Commercial suppliers confirm that FT-IR analysis is a standard characterization method available for these compounds. synhet.com

Information regarding FT-Raman and UV-Vis spectroscopy for this compound and its direct analogs is not extensively covered in the reviewed scientific literature.

Interactive Table: Spectroscopic Data for Analogs of this compound

| Compound | Technique | Key Data/Observations | Reference |

|---|---|---|---|

| 1-((5-isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | ¹H NMR | OH proton (br. s., δ 4.74), CHOH proton (m, δ 4.00-3.90), Piperidine protons (m, δ 1.4-2.5) | mdpi.com |

| 1-((5-isobutyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | HRMS (ESI) | [M+H]⁺ Calculated: 341.2375; Found: 341.2388 | mdpi.com |

| 1-((5-(4-bromophenyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | ¹H NMR | Aromatic protons (m, δ 6.91-7.62), OH proton (br. s., δ 4.73), CHOH proton (m, δ 3.90-4.00) | mdpi.compreprints.org |

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone | ¹H & ¹³C NMR | Used for structural confirmation | studiamsu.md |

| 3-(Piperidin-1-yl)propan-1-ol | FT-IR | Characteristic absorptions for functional groups (e.g., O-H) | nih.gov |

Stereochemical Investigations of 1 Piperidin 1 Yl Propan 2 Ol and Its Chiral Derivatives

Enantioselective Synthesis and Chiral Auxiliaries

The controlled synthesis of specific stereoisomers of 1-(piperidin-1-yl)propan-2-ol derivatives is crucial for investigating their stereochemistry-dependent properties. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for challenging chiral separations of racemic mixtures.

One prominent method for achieving enantiopure compounds is through chemo-enzymatic synthesis. For instance, the enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for other chiral molecules, has been synthesized from its racemic form using lipases. researchgate.net This enzymatic resolution involves the selective acylation of one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. researchgate.net In a specific application, lipase (B570770) from Penicillium expansum (PAL) catalyzed the transesterification of racemic 1-chloro-3-(piperidin-1-yl)propan-2-ol, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.net

The general synthesis of the racemic precursor, (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, involves the reaction of piperidine (B6355638) with 2-(chloromethyl)oxirane. researchgate.net Further derivatization can be achieved through reactions like the thiol-epoxy "click" reaction, where 1-(oxiran-2-ylmethyl)piperidine (B1313976) reacts with various thiols to produce a range of vicinal amino alcohols. mdpi.compreprints.orgpreprints.org

Derivatives of this compound can also function as chiral auxiliaries, guiding the stereochemical outcome of a chemical reaction. For example, 1-phenyl-2-(piperidinyl)propan-1-ol is a protic chiral auxiliary that can be used in asymmetric synthesis. google.com These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another.

The synthesis of various chiral derivatives has been reported, expanding the library of compounds for stereochemical and biological studies. These include derivatives with substitutions on the piperidine ring and modifications to the propanol (B110389) side chain. mdpi.compreprints.orgpreprints.orgchemscene.com

Interactive Data Table: Enantioselective Synthesis of a this compound Derivative

| Entry | Enzyme | Solvent System | Acyl Donor | Temperature (°C) | Conversion (%) | Enantiomeric Excess (eeS, %) | Enantiomeric Excess (eeP, %) | Time (h) |

| 1 | PAL | Toluene (B28343):[BMIM][BF4] (70:30) | Vinyl acetate (B1210297) | 30 | 50.02 | 99 | 98.91 | 18 |

Data derived from a study on the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. researchgate.net

Determination of Absolute Configurations

Establishing the absolute configuration of chiral molecules is fundamental to understanding their stereochemical properties. Several analytical techniques are employed for this purpose.

Electronic circular dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral compounds in solution. mdpi.comnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comnih.gov The resulting spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenters can be reliably assigned. mdpi.comnih.gov This method has been successfully applied to determine the absolute configurations of novel Bedaquiline analogs, which are complex molecules containing a piperidine moiety. mdpi.com

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule. mdpi.comresearchgate.net This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density. mdpi.comresearchgate.net This model reveals the precise spatial arrangement of all atoms in the molecule, including the stereochemistry at chiral centers. mdpi.comresearchgate.net The absolute configuration can often be determined by analyzing the anomalous dispersion of the X-rays. google.com This method has been used to confirm the stereochemistry of various piperidine derivatives. mdpi.comresearchgate.netnih.gov

Diastereoisomer Separation and Characterization

When a molecule contains multiple stereocenters, diastereomers can exist. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard laboratory techniques such as column chromatography. mdpi.com For example, in the synthesis of novel Bedaquiline analogs, the resulting diastereomers were successfully separated by column chromatography on silica (B1680970) gel. mdpi.com

Once separated, each diastereomer can be characterized individually using a variety of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity. mdpi.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is another valuable tool for separating and analyzing stereoisomers. rsc.orgmdpi.com

Impact of Stereochemistry on Biological Activity

The three-dimensional structure of a molecule is a critical determinant of its biological activity. The specific arrangement of functional groups in space dictates how a molecule interacts with biological targets such as receptors and enzymes. For piperidine derivatives, stereochemistry has been shown to have a significant impact on their pharmacological effects. nih.govnih.govnih.gov

For instance, the enantiomers of a drug can exhibit different potencies and even different pharmacological profiles. nih.gov In the case of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety in its protonated form is crucial for the interaction with the sigma-1 receptor binding pocket, and this interaction is stereochemically dependent. nih.gov The stereochemical arrangement of substituents on the piperidine ring can influence the binding affinity and selectivity of the compound for its biological targets. nih.govnih.gov

Studies on new series of piperidin-4-one derivatives have demonstrated that their antibacterial, antifungal, and anthelmintic activities are affected by their stereochemistry. nih.gov Similarly, the analgesic activity of dual piperidine-based histamine H3 and sigma-1 receptor ligands in models of nociceptive and neuropathic pain is linked to their specific stereochemical configurations. nih.gov This underscores the importance of synthesizing and testing stereochemically pure compounds in drug discovery and development to optimize therapeutic efficacy and minimize potential side effects. nih.gov

Reactivity and Derivatization of 1 Piperidin 1 Yl Propan 2 Ol

Oxidation Reactions of the Alcohol Group

The secondary alcohol group in 1-(Piperidin-1-yl)propan-2-ol is a primary site for oxidation. This reaction typically converts the hydroxyl group into a ketone, yielding 1-(Piperidin-1-yl)propan-2-one. The specific outcome and efficiency of the oxidation depend on the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents used for this type of transformation include chromium-based reagents and potassium permanganate. evitachem.com For instance, reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC) are often employed in organic synthesis to oxidize secondary alcohols to ketones with high yields and minimal side reactions. The general reaction is as follows:

General Oxidation Reaction:

Reactant: this compound

Product: 1-(Piperidin-1-yl)propan-2-one

Transformation: Secondary alcohol → Ketone

The piperidine (B6355638) nitrogen can influence the reaction, as its basicity may require careful pH control or the use of specific reagents to avoid unwanted side reactions, such as N-oxidation. The choice of solvent is also critical to ensure the solubility of both the reactant and the oxidizing agent.

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 1-(Piperidin-1-yl)propan-2-one | A strong oxidizing agent; conditions must be controlled to prevent over-oxidation. evitachem.com |

| Chromium Trioxide (CrO₃) | 1-(Piperidin-1-yl)propan-2-one | Commonly used in the Jones oxidation. evitachem.com |

| Pyridinium Chlorochromate (PCC) | 1-(Piperidin-1-yl)propan-2-one | A milder reagent, often used for selective oxidation in the presence of other sensitive functional groups. |

Reduction Reactions to Saturated Derivatives

While the parent compound this compound is already fully saturated, its derivatives, which may contain reducible functional groups, can undergo various reduction reactions. These reactions are crucial for synthesizing new analogs with different physicochemical properties.

For example, a derivative containing a bromo-substituent on a phenoxy group can be reduced to remove the halogen. Similarly, if the alcohol group is first oxidized to a ketone, it can be reduced back to the secondary alcohol. This reduction can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, under harsh conditions with strong reducing agents like LiAlH₄, the hydroxyl group itself can potentially be reduced to an alkane, although this is a less common transformation. evitachem.com

| Derivative Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (B1272861) | e.g., H₂/Pd-C | 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol | |

| 1-(Piperidin-1-yl)propan-2-one | Sodium Borohydride (NaBH₄) | This compound | |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(Piperidin-1-yl)propane | evitachem.com |

Nucleophilic Substitution Reactions of Functional Groups

Nucleophilic substitution reactions are fundamental to the derivatization of this compound. These reactions can involve either the piperidine nitrogen acting as a nucleophile in the synthesis of the parent compound or the hydroxyl group (or other functional groups on derivatives) acting as a leaving group.

The synthesis of the core structure often involves the nucleophilic attack of piperidine on an electrophilic three-carbon chain, such as 2-(chloromethyl)oxirane or 1-chloro-3-(aryl)propan-2-one. nih.govresearchgate.net In these reactions, the nitrogen atom of the piperidine ring acts as the nucleophile. smolecule.com

Conversely, the hydroxyl group of this compound can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate) and subsequently be replaced by other nucleophiles. evitachem.com Derivatives featuring other leaving groups, such as halogens on an attached aromatic ring, are also susceptible to nucleophilic substitution. beilstein-journals.org For example, the bromine atom in 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol can be substituted by nucleophiles like amines or thiols.

A notable example of derivatization involves the reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with 1,2,4-triazole (B32235) derivatives. preprints.orgmdpi.com In this "thiol-epoxy click chemistry" reaction, the basic nitrogen of the piperidine is believed to have an anchimeric (catalytic) effect on the regiospecific opening of the epoxide ring by the thiol nucleophile, leading to the formation of various vicinal amino alcohol derivatives. mdpi.com

Formation of Prodrugs and Biologically Active Metabolites

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. ebi.ac.uk The this compound scaffold is a suitable candidate for prodrug design, primarily through modification of its hydroxyl group. Esterification of the alcohol can create a prodrug that is more lipophilic, potentially improving its absorption and distribution characteristics. In vivo, esterase enzymes can hydrolyze the ester bond, releasing the active parent drug. nih.govwdh.ac.id

The synthesis of pyrazolo[3,4-d]pyrimidine prodrugs, for instance, has involved creating carbamate (B1207046) linkages on secondary amines by reaction with an appropriate alcohol, a strategy that could be adapted for the hydroxyl group of this compound to improve properties like aqueous solubility. unisi.it

Metabolism of drugs containing the this compound moiety can lead to various biologically active or inactive metabolites. The primary metabolic pathways often involve the cytochrome P450 enzyme system. Potential metabolic reactions include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(piperidin-1-yl)propan-2-one.

N-dealkylation: The propanol (B110389) group could be cleaved from the piperidine nitrogen.

Ring Hydroxylation: Hydroxylation could occur at various positions on the piperidine ring.

These metabolic transformations can significantly alter the biological activity, duration of action, and clearance of the parent compound.

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is governed by steric and electronic factors. Modifications to the core structure can profoundly impact the accessibility and reactivity of its functional groups.

Steric Effects: The substitution pattern on the piperidine ring or on groups attached to the propanol chain can introduce steric hindrance, affecting reaction rates. For example, in a comparison between 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol and its 1-(2,4,6-trimethylphenyl)propan-2-ol analog, the bulky methyl groups were found to reduce steric hindrance compared to the bromine atom, leading to faster nucleophilic substitution reactions. The chair conformation of the piperidine ring also influences the reactivity of its substituents, with axial and equatorial positions exhibiting different steric environments. vulcanchem.com

Electronic Effects: The electronic properties of substituents play a crucial role. Electron-withdrawing groups on an attached aromatic ring can make the ring more susceptible to nucleophilic aromatic substitution, while also decreasing the basicity and nucleophilicity of the piperidine nitrogen through inductive effects. beilstein-journals.org Conversely, electron-donating groups enhance the nucleophilicity of the piperidine nitrogen. In studies of pyrimidine (B1678525) derivatives, the presence of activating groups with a positive mesomeric effect was found to be critical for facilitating certain intramolecular rearrangements. beilstein-journals.org

The reactivity of the hydroxyl group is also influenced by intramolecular hydrogen bonding. In the crystal structure of 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, the hydroxyl group forms a hydrogen bond with the nitrogen atom of an adjacent molecule, which can affect its availability for reactions in the solid state. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p), to perform a wide range of molecular property calculations for piperidine (B6355638) derivatives. nih.govmdpi.comnih.gov

Geometry Optimization and Structural Information

A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional structure (the one with the lowest energy) is determined. For a molecule like 1-(Piperidin-1-yl)propan-2-ol, this process would define key structural parameters.

The piperidine ring is known to typically adopt a stable 'chair' conformation to minimize steric strain. The optimization process would precisely calculate the bond lengths, bond angles, and dihedral (torsion) angles for the entire molecule. For instance, studies on similar compounds like 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol have successfully used DFT to calculate these parameters, which are then often compared with experimental X-ray diffraction data when available. nih.gov

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not based on a specific study of the title compound, as such data is not available in the searched literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (alcohol) | Data not available |

| Bond Length | C-N (ring) | Data not available |

| Bond Angle | C-O-H | Data not available |

| Bond Angle | C-N-C (ring) | Data not available |

| Dihedral Angle | Defines ring pucker | Data not available |

Vibrational Frequencies and Spectroscopic Correlation

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks seen in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental results to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to observed spectral bands. nih.gov For this compound, this would involve identifying characteristic frequencies for the O-H group, C-H bonds in the piperidine and propanol (B110389) moieties, and C-N bonds.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) Note: This table illustrates how theoretical data is correlated with experimental data. Specific values for the title compound are not available in the searched literature.

| Vibrational Mode | Predicted Frequency (DFT) | Experimental Frequency (FT-IR/Raman) | Assignment |

|---|---|---|---|

| O-H stretch | Data not available | Data not available | Alcohol group |

| C-H stretch (aliphatic) | Data not available | Data not available | Piperidine & propanol CH/CH₂/CH₃ |

| C-N stretch | Data not available | Data not available | Piperidine ring |

| C-O stretch | Data not available | Data not available | Alcohol group |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO would be distributed over other parts of the molecule.

Table 3: FMO Properties of this compound (Illustrative) Note: Specific values for the title compound are not available in the searched literature.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the delocalization of electron density, which is crucial for understanding molecular stability. For the title compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. The stabilization energy (E2) associated with these interactions is calculated to determine their significance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms and positive potential around the hydrogen atoms, especially the hydroxyl proton.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound and its analogs, providing a detailed view of their structural flexibility and interactions with their environment. For instance, all-atom MD simulations, sometimes extending for hundreds of nanoseconds (e.g., 500 ns), are used to analyze the stability of ligand-protein complexes and map interaction pathways. unifi.it Such simulations have been applied to structurally related piperidine derivatives to understand their interaction with biological targets like the NLRP3 inflammasome or the hERG potassium channel. unifi.itmdpi.com The foundational data for these simulations, known as topology files, are available for related propanol compounds in molecular dynamics databases. uq.edu.au The combination of MD simulations with other techniques like molecular docking offers a more refined understanding of molecular interactions. chemrxiv.orgrsc.org

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a molecule when it interacts with a specific biological target, typically a protein or enzyme. tjnpr.org This technique is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and to understand the mechanism of action at a molecular level. smolecule.com For compounds containing a piperidine moiety, docking studies often reveal key interactions, such as hydrogen bonds between the ligand and amino acid residues on the protein surface, which are critical for binding. researchgate.net The process involves placing the ligand into the binding site of a receptor and scoring the different poses to estimate the strength of the interaction. chemrevlett.com The insights gained from docking can explain the fundamental biochemical processes the molecule may influence. tjnpr.org

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of ADMET properties is a critical step in evaluating the drug-likeness of a compound. Various computational tools and online servers are utilized to estimate these pharmacokinetic and toxicity parameters. chemrevlett.comdntb.gov.uaacademictree.org For analogs of this compound, in silico studies have been conducted to predict key physicochemical and ADME properties. vulcanchem.com These predictions suggest that such compounds possess acceptable drug-like characteristics. researchgate.net For example, metabolic stability studies on similar structures indicate that primary metabolic pathways could include N-demethylation of the piperidine ring and glucuronidation. vulcanchem.com

| Parameter | Predicted Value | Implication |

|---|---|---|

| clogP | 3.2 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 42 Ų | Suggests favorable potential for blood-brain barrier (BBB) penetration. |

| logBB (Blood-Brain Barrier) | 0.6 | Predicts potential for activity within the central nervous system. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. wuxiapptec.com For this compound, a key aspect is the conformation of the piperidine ring, which typically adopts a chair-like geometry. Substituents on the ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. utdallas.edu This steric clash, known as 1,3-diaxial interaction or A-strain, increases as the size of the substituent increases. utdallas.edu Quantum mechanics (QM) calculations are used to map the potential energy surface (PES), which helps in identifying the most dominant, lowest-energy conformation. researchgate.netwuxiapptec.com

| Substituent (R) | A-Value (kcal/mol) | Equilibrium Constant (Keq) at Room Temp. |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | 19.5 |

| -CH₂CH₃ (Ethyl) | 1.75 | ~20 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | ~34 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | >3000 |

Note: A higher A-value indicates a stronger preference for the equatorial position.

pKa Predictions and Acid-Base Properties

The pKa value is a measure of the acidity or basicity of a functional group and is a core property that defines a molecule's chemical and biological behavior, such as its charge state at a given pH. uregina.ca The tertiary amine within the piperidine ring of this compound is basic. Computational methods are widely used to predict the pKa of amine groups. mdpi.com For a structurally similar compound, 2-Methyl-1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol, the predicted apparent basic pKa is 8.38. epa.gov Studies on related piperazine (B1678402) molecules show that the pKa is sensitive to the nature of the substituents on the ring; for example, adding alkyl groups can alter the pKa value. uregina.ca Predicting pKa values is a benchmark for the accuracy of quantum mechanical and free solvation energy calculations. uregina.ca These predictions can distinguish between microscopic pKa (for a single protonation site) and macroscopic pKa (for the molecule as a whole). drugdesigndata.org

Pharmacological and Biological Research Applications of 1 Piperidin 1 Yl Propan 2 Ol Analogs

Investigation as Lead Compounds for Drug Development

The 1-(piperidin-1-yl)propan-2-ol scaffold and its variations have served as a foundational structure for the discovery of new therapeutic agents. Researchers have utilized this framework to develop novel compounds targeting a variety of diseases.

Derivatives of this scaffold have been investigated for their potential in cancer therapy. Studies have shown that certain analogs exhibit significant cytotoxicity against human breast carcinoma (MCF-7) and glioma cell lines. In the field of oncology, a high-throughput screening identified a piperidine (B6355638) derivative as an inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), an enzyme implicated in castration-resistant prostate cancer (CRPC). researchgate.net Subsequent optimization of this lead compound led to derivatives with enhanced inhibitory activity and improved metabolic stability. researchgate.net

In the realm of infectious diseases, a piperidinol compound was identified from a commercial library screening for its activity against tuberculosis. nih.gov This initial "hit" prompted the generation of a 22-member optimization library to explore the structure-activity relationship, resulting in analogs with potent anti-tuberculosis activity. nih.gov While these compounds showed promise, they were ultimately precluded from further advancement due to side effects observed during in vivo testing. nih.gov

Furthermore, the structural motif has been instrumental in developing radioprotective agents. A key lead compound, 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol, has been the basis for designing and synthesizing new molecules aimed at mitigating the harmful effects of radiation. rsc.orgnih.gov

Modulators of Enzyme Activity and Receptor Functions

Analogs of this compound have been widely studied as modulators of various enzymes and receptors, demonstrating the scaffold's adaptability in interacting with diverse biological targets.

Several derivatives have been identified as potent enzyme inhibitors. For example, specific analogs have been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis. Other research identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as an inhibitor of mushroom tyrosinase, which spurred the synthesis of further analogs. nih.gov In addition, compounds based on this scaffold have been developed as inhibitors of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). researchgate.net

The versatility of this chemical structure extends to the modulation of receptor functions. Indole-2-carboxamide analogs have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Patents have been filed for piperidinyl urea (B33335) derivatives as modulators of fatty acid amide hydrolase (FAAH) and for other piperidine derivatives as modulators of the chemokine receptor CCR5. google.comgoogle.com Moreover, research has yielded dual-function ligands that act on both histamine (B1213489) H3 and sigma-1 receptors, as well as atypical dopamine (B1211576) transporter inhibitors. nih.govnih.govacs.org

| Analog Class | Target Enzyme/Receptor | Observed Effect | Reference(s) |

| Bromophenoxy-propanol-piperidine | MMP-9 | Suppression of expression | |

| Indolyl-propanone | Mushroom Tyrosinase | Inhibition | nih.gov |

| Piperidinol | 17β-HSD5 (AKR1C3) | Inhibition | researchgate.net |

| Indole-2-carboxamides | Cannabinoid CB1 Receptor | Allosteric Modulation | nih.gov |

| Piperidinyl Ureas | Fatty Acid Amide Hydrolase (FAAH) | Modulation | google.com |

| Piperidine Derivatives | Chemokine Receptor CCR5 | Modulation | google.com |

| Piperidine-Based Ligands | Histamine H3 / Sigma-1 Receptors | Dual Antagonism/Binding | nih.govacs.org |

| Biphenyl-sulfinylalkyl Amines | Dopamine Transporter (DAT) | Atypical Inhibition | nih.gov |

Interaction with Specific Biological Targets

The biological activity of this compound analogs is dictated by their specific interactions with molecular targets. The structural components of these molecules, such as the piperidine ring and various substitutions, play crucial roles in binding affinity and mechanism of action.

The piperidine ring itself is a key feature, often enhancing binding affinity. In its protonated state, it can form a critical salt bridge interaction with specific amino acid residues, such as Glutamate-172 (Glu172) in the sigma-1 receptor binding pocket. acs.org Substitutions on the piperidine ring and other parts of the scaffold can lead to different interactions. For instance, a bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions.

Molecular modeling has provided insights into these interactions. Molecular docking studies of piperazine (B1678402) derivatives with the anti-apoptotic protein Bcl-2 have been performed to understand their radioprotective effects. nih.gov For σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold, molecular dynamics simulations have revealed interactions with a lipophilic binding pocket composed of several amino acid residues, including Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. d-nb.info Furthermore, analogs have been developed to act as antagonists of the human Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine treatment. acs.org

Neuroactive and Central Nervous System Effects

Derivatives containing the piperidine moiety have shown significant potential for treating a range of central nervous system (CNS) disorders. The neuroactive properties of these compounds are diverse, encompassing antidepressant, anxiolytic, and neuroprotective effects. researchgate.net

Research has demonstrated that 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives exhibit clear antidepressant-like effects in animal models, which are likely mediated by an increase in serotonergic transmission in the CNS. researchgate.net Similarly, benzimidazole-piperidine derivatives are also being investigated for their potential as antidepressants. researchgate.net The therapeutic potential of this class of compounds extends to other CNS-related activities, including anticonvulsant and antinociceptive (pain-relieving) properties. researchgate.net

The fundamental structure is related to naturally occurring neuroactive alkaloids. For example, 1-(piperidin-2-yl)propan-2-ol (B2945085) is a reduced form of pelletierine (B1199966) and acts as a neurotransmitter mimic. researchhub.combiorxiv.orgnih.gov The broad spectrum of CNS activities reported for piperidine derivatives, including potential applications in treating neurodegenerative diseases like Alzheimer's, underscores the importance of this scaffold in neuropharmacology. mdpi.com

Potential as Antifungal Agents

The search for new and effective antifungal agents has led researchers to explore the this compound scaffold and its analogs. These investigations have yielded compounds with promising activity against a variety of fungal pathogens, including drug-resistant strains.

A series of 1-(1H-indol-3-yl) derivatives were tested against several species of Candida and Aspergillus niger, with some compounds demonstrating fungicidal activity. nih.gov Other research has shown that 2-aryl-3-azolyl-1-indolyl-propan-2-ol derivatives possess good antifungal potential. nih.gov The development of new azole antifungals, such as 2-(2,4-difluorophenyl)-1-(4-(phenylamino)piperidin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, is aimed at combating the challenge of multidrug-resistant fungi like Candida auris. acs.org

More recently, phenylthiazole-based oxadiazole derivatives have been designed and shown to have potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris. rsc.org Additionally, nortopsentin analogues that incorporate a 1,2,4-triazole (B32235) ring have also displayed significant antifungal activity. nih.gov

| Analog/Derivative Class | Target Fungi | Key Findings | Reference(s) |

| 1-(1H-indol-3-yl) derivatives | Candida spp., Aspergillus niger | Fungicidal activity observed for several compounds. | nih.gov |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ol | Candida spp. | Good antifungal potential reported. | nih.gov |

| Azole Antifungals (e.g., difluorophenyl-piperidin-yl-triazol-yl-propan-2-ol) | Multidrug-resistant Candida auris | Developed to combat resistant strains. | acs.org |

| Phenylthiazole-based oxadiazoles | C. albicans, C. glabrata, C. auris | Potent activity against standard and resistant strains. | rsc.org |

| Nortopsentin analogues with 1,2,4-triazole | Plant pathogenic fungi | Good fungicidal activity demonstrated. | nih.gov |

Radioprotective Effects and Mechanism of Action

A significant area of research has focused on developing analogs as radioprotective agents to counteract the damaging effects of ionizing radiation. grafiati.com A series of novel compounds have been designed and synthesized based on the lead structure 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol. rsc.orgnih.govresearchgate.net

The primary proposed mechanism of action for these compounds is the targeting of the intrinsic apoptotic pathway, thereby reducing radiation-induced cell death. nih.govnih.govresearchgate.net Molecular docking studies have suggested that these agents may function by interfering with the protein-protein interactions of the Bcl-2 family, which are key regulators of apoptosis. nih.gov In vitro studies have confirmed that some of these derivatives can protect human cells, such as MOLT-4 lymphoblastic leukemia cells and peripheral blood mononuclear cells (PBMCs), from apoptosis and DNA damage induced by gamma radiation. rsc.orgnih.govresearchgate.net

Structure-activity relationship studies indicate that the presence of a basic piperidine moiety appears to be crucial for the radioprotective properties of these compounds. researchgate.net The general mechanisms by which chemical agents can confer radioprotection include scavenging free radicals, donating hydrogen atoms to repair damaged molecules, forming mixed disulfides with cellular components, and inducing tissue hypoxia. scielo.br For instance, the well-known radioprotective agent Amifostine (WR-2721) and its active metabolite WR-1065 function primarily by scavenging free radicals. scielo.br

Applications in Antimicrobial Research

In addition to their antifungal properties, various analogs of this compound have been investigated for broader antimicrobial activity, including efficacy against pathogenic bacteria.

Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones have been synthesized and evaluated for their activity against bacteria. researchgate.net Research on piperazine derivatives structurally related to 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol has demonstrated significant antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA).

The scaffold has also proven useful in the fight against tuberculosis, with a piperidinol derivative being identified as having anti-tuberculosis activity. nih.gov Furthermore, naturally occurring piperidine and pyridine (B92270) alkaloids have shown antimicrobial activity against a range of pathogens. nih.gov Synthetic derivatives of 1-(Piperidin-3-yl)propan-1-one have also exhibited significant antimicrobial properties against resistant bacterial strains.

Analogs in Pain Management Research

Analogs of this compound have been extensively studied for their potential analgesic properties. These investigations often target specific receptors in the nervous system known to be involved in pain signaling pathways.

One area of focus has been the development of ligands for sigma receptors, which are implicated in nociceptive and neuropathic pain. nih.gov For instance, a series of pyrimidine (B1678525) derivatives were synthesized and evaluated as potent sigma-1 receptor (σ1R) antagonists. researchgate.net The most promising compound, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, demonstrated a high binding affinity for the σ1R and significant anti-nociceptive effects in mouse and rat models of neuropathic pain. researchgate.net This suggests that the piperidine moiety is a crucial component of the pharmacophore for σ1R antagonists. researchgate.net

Furthermore, research into dual-target ligands has explored compounds that interact with both histamine H3 receptors (H3R) and sigma-1 receptors. nih.gov Piperidine derivatives were among the lead structures identified with high affinity for both targets. nih.gov This dual-action mechanism is being investigated as a novel approach to treating both nociceptive and neuropathic pain. nih.gov

The analgesic activity of fentanyl analogs, which share the 4-anilinopiperidine core, has also been a subject of intense research. nih.gov Modifications to the piperidine nitrogen and the anilido phenyl group have been shown to significantly impact analgesic efficacy. nih.gov For example, N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide was found to be exceptionally potent. nih.gov These studies highlight the critical role of the substituted piperidine ring in achieving high analgesic activity.

Table 1: Selected this compound Analogs in Pain Management Research

| Compound/Analog Class | Target(s) | Key Research Finding |

| Pyrimidine derivatives | Sigma-1 Receptor | Identified potent antagonists with in vivo anti-nociceptive effects in neuropathic pain models. researchgate.net |

| Dual Piperidine-Based Ligands | Histamine H3 and Sigma-1 Receptors | Developed dual-target ligands with potential for treating both nociceptive and neuropathic pain. nih.gov |

| Fentanyl Analogs | Opioid Receptors | Modifications to the piperidine ring significantly influence analgesic potency. nih.gov |

Investigation in Antiviral Research (e.g., SARS-CoV-2)

The emergence of the COVID-19 pandemic spurred significant research into antiviral agents, and analogs of this compound have been explored for their potential activity against SARS-CoV-2. The focus of this research has often been on inhibiting key viral proteins necessary for replication.

One strategy has involved targeting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease, a critical enzyme in the viral life cycle. nih.gov Researchers have designed and synthesized peptidomimetic inhibitors of Mpro, with some structures incorporating piperidine-like motifs. nih.govunica.it While not direct analogs of this compound, this work underscores the utility of the piperidine scaffold in designing enzyme inhibitors.

Another approach has been the identification of compounds that interfere with the virus's entry into host cells. Hydroxychloroquine (HCQ) and chloroquine (B1663885) (CQ), which have been investigated for their effects against SARS-CoV-2, have structural similarities to some piperidine-containing compounds. semanticscholar.org Computational studies have aimed to identify safer and more potent analogs of HCQ and CQ that could inhibit the spike protein of SARS-CoV-2. semanticscholar.org

Furthermore, research into p97 inhibitors has revealed compounds with antiviral activity against SARS-CoV-2. mdpi.com Some of these novel inhibitors, designed with low cytotoxicity, have shown promise as potential antiviral agents by targeting a host factor essential for viral replication. mdpi.com

Table 2: Research on Piperidine-Containing Scaffolds in Antiviral Research (SARS-CoV-2)

| Compound/Analog Class | Viral Target/Mechanism | Key Research Finding |

| Peptidomimetic Inhibitors | SARS-CoV-2 Main Protease (Mpro) | Piperidine-like structures are incorporated into the design of Mpro inhibitors. nih.govunica.it |

| HCQ/CQ Analogs | SARS-CoV-2 Spike Protein | Computational design of analogs to identify more potent and safer antiviral agents. semanticscholar.org |

| p97 Inhibitors | p97 (Host Factor) | Novel inhibitors with low toxicity exhibit antiviral activity against SARS-CoV-2. mdpi.com |

Study of Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies have been crucial in optimizing their therapeutic potential.

In the context of pain management, SAR studies of fentanyl analogs have shown that the nature of the substituent on the piperidine nitrogen is a key determinant of analgesic potency. nih.gov For instance, a phenethyl group is often optimal for high activity. nih.gov Ring expansion or contraction of the piperidine ring generally leads to a significant decrease in analgesic activity. nih.gov

For sigma-1 receptor antagonists, SAR studies have revealed that a basic amine, such as the one in the piperidine ring, is essential for activity. researchgate.net Modifications to other parts of the molecule, such as the pyrimidine scaffold in the case of the aforementioned antagonists, are critical for achieving high affinity and selectivity. researchgate.net

In the development of antitubercular agents, a library of piperidinol analogs was synthesized to establish SAR. nih.govnih.gov These studies demonstrated that specific substitutions on the phenoxy and phenyl rings attached to the core structure could enhance anti-tuberculosis activity. nih.gov

SAR investigations of kahalalide F, a natural product with anticancer activity, involved the synthesis of numerous analogs. acs.org These studies revealed that the molecule's backbone is highly sensitive to stereochemical changes, while modifications to the side chain are better tolerated. acs.org This suggests a specific conformational requirement for its biological activity. acs.org

Table 3: Key SAR Findings for this compound Analogs

| Compound Class | Key Structural Feature | Impact on Activity |

| Fentanyl Analogs | Substituent on Piperidine Nitrogen | Determines analgesic potency. nih.gov |

| Sigma-1 Receptor Antagonists | Basic Amine (Piperidine) | Essential for receptor binding. researchgate.net |

| Antitubercular Piperidinols | Substitutions on Aromatic Rings | Modulates anti-tuberculosis activity. nih.gov |

| Kahalalide F Analogs | Backbone Stereochemistry | Highly sensitive to changes, indicating a defined active conformation. acs.org |

In Vitro and In Vivo Biological Evaluation

The biological evaluation of this compound analogs involves a combination of in vitro and in vivo studies to characterize their pharmacological effects.

In Vitro Evaluation:

Receptor Binding Assays: These assays are used to determine the affinity of a compound for its molecular target. For example, the binding affinity of pyrimidine-based sigma-1 receptor antagonists was determined using in vitro binding assays, with the most promising compound showing a Ki value of 1.06 nM. researchgate.net

Enzyme Inhibition Assays: The inhibitory activity of compounds against specific enzymes is measured. For instance, potential SARS-CoV-2 Mpro inhibitors are tested for their ability to block the proteolytic activity of the enzyme in a FRET (Fluorescence Resonance Energy Transfer) assay. nih.gov

Cell-Based Assays: These assays assess the effect of a compound on cellular processes. The antiviral activity of potential SARS-CoV-2 inhibitors is often evaluated by measuring the inhibition of virus-induced cytopathic effect (CPE) in cell cultures, such as Vero E6 cells. nih.gov The anti-tuberculosis activity of piperidinol analogs was initially confirmed through screening against Mycobacterium tuberculosis in vitro. nih.gov

In Vivo Evaluation:

Animal Models of Disease: The efficacy of drug candidates is tested in animal models that mimic human diseases. For pain research, the anti-nociceptive effects of sigma-1 receptor antagonists were evaluated in the mouse formalin test and the rat chronic constriction injury (CCI) model of neuropathic pain. researchgate.net

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. Acceptable pharmacokinetic properties were noted for the promising sigma-1 receptor antagonist, compound 137. researchgate.net

Toxicity Studies: The safety of a compound is assessed in vivo. For instance, side effects were observed during in vivo testing of certain antitubercular piperidinol analogs, which prevented their further development. nih.gov Motor impairment is often assessed using tests like the rotarod test to ensure that analgesic effects are not due to sedation. researchgate.net

The combination of in vitro and in vivo evaluations provides a comprehensive understanding of the pharmacological profile of this compound analogs, guiding their development from initial discovery to potential clinical applications.

Analytical Method Development for 1 Piperidin 1 Yl Propan 2 Ol and Derivatives

Chromatographic Methods for Purity and Identity Confirmation

Chromatography is the cornerstone for separating 1-(Piperidin-1-yl)propan-2-ol from its impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques for purity assessment and identity confirmation. hawach.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of piperidinopropanol derivatives due to its high separation efficiency and wide applicability. hawach.com The choice of column, mobile phase, and detector is critical for developing a successful method. For piperidine-containing compounds, reversed-phase HPLC is frequently utilized. mdpi.com Purity analysis is typically performed using a Diode Array Detector (DAD), which also provides information about the spectral homogeneity of the chromatographic peak. mdpi.com In a study on related piperidinyl compounds, purity was confirmed to be ≥95% by evaluating the ratio of the main peak area to that of any impurities. mdpi.com

Method parameters are optimized depending on the specific characteristics of the derivative being analyzed. For instance, the analysis of piperidine (B6355638) derivatives has been successfully carried out using C18 or Phenyl columns with a mobile phase consisting of an organic solvent (like acetonitrile), water, and modifiers such as trifluoroacetic acid (TFA) to ensure good peak shape and resolution. mdpi.comrsc.org

| Parameter | Method 1 (Based on Piperidine Derivative Analysis mdpi.com) | Method 2 (Based on Flavoxate Analysis rsc.org) |

|---|---|---|

| Column | LiChrospher® 100 C18-e (250 × 4.6 mm, 5 µm) | BDS Hypersil Phenyl (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (0.1% TFA) / Water (0.1% TFA) | 0.15 M SDS, 15% n-propanol, 0.3% Triethylamine (B128534) in 0.02 M Orthophosphoric Acid |

| pH | Not specified, TFA used as modifier | 2.5 |

| Flow Rate | 1.0 - 1.2 mL/min | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) | UV at 325 nm |

| Sample Concentration | ~0.01 mg/mL | 2.0 - 40.0 µg/mL |

Gas Chromatography (GC)

GC is another essential technique, particularly for analyzing volatile impurities or for the direct analysis of the propan-2-ol moiety. oiv.int When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and specificity. oiv.intsynhet.com For the analysis of volatile organic impurities in complex piperidine-containing active pharmaceutical ingredients (APIs) like Biperiden HCl, a headspace (GC-HS) method is often preferred. impactfactor.org This technique allows for the quantification of residual solvents used during synthesis without interference from the non-volatile API. impactfactor.org

The selection of the stationary phase is critical for achieving separation. oiv.int Packed or capillary columns with various polarities can be used depending on the analytes of interest. oiv.int

| Parameter | Method 1 (Based on Propan-2-ol Analysis oiv.int) | Method 2 (Based on Biperiden Impurity Analysis impactfactor.org) |

|---|---|---|

| Technique | Direct Injection GC-FID | Headspace GC (GC-HS) |

| Column | Stainless steel (6 m x 2 mm ID) | DB-624, 30m, 0.53mm, 3.0µm |

| Stationary Phase | 5% Diglycerol on Chromosorb P | 6% cyanopropylphenyl - 94% dimethylpolysiloxane |

| Carrier Gas | Nitrogen | Nitrogen |

| Temperature Program | Isothermal at 80°C | Optimized oven temperature program |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Application | Determination of propan-2-ol | Quantification of organic volatile impurities |

Other chromatographic techniques like flash chromatography are primarily used for purification and isolation of target compounds and their impurities on a preparative scale rather than for analytical quantification. biorxiv.org

Spectroscopic Methods for Characterization